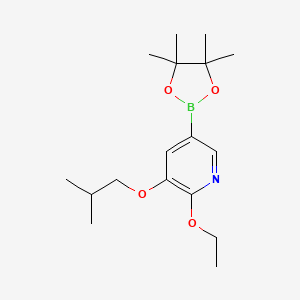

2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

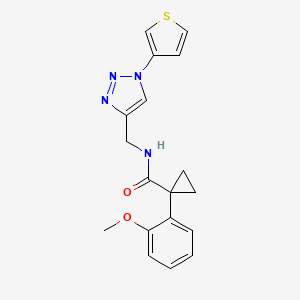

“2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester” is a chemical compound with the CAS Number: 2096330-32-2 and a molecular weight of 321.22 . It is a highly valuable building block in organic synthesis .

Synthesis Analysis

Pinacol boronic esters, such as “2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester”, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The IUPAC name for this compound is 2-ethoxy-3-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . The InChI code for this compound is 1S/C17H28BNO4/c1-8-20-15-14 (21-11-12 (2)3)9-13 (10-19-15)18-22-16 (4,5)17 (6,7)23-18/h9-10,12H,8,11H2,1-7H3 .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 321.22 .Applications De Recherche Scientifique

Analytical Challenges and Solutions

Pinacolboronate esters, including 2-aminopyrimidine-5-pinacolboronate ester, pose unique analytical challenges due to their facile hydrolysis to the corresponding boronic acid, complicating gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis. Innovative approaches, such as using non-aqueous and aprotic diluents and reversed-phase separation with highly basic mobile phases (pH 12.4), have been developed to stabilize these compounds for purity analysis, demonstrating broad applicability to reactive pinacolboronate esters (Zhong et al., 2012).

Synthesis of Complex Molecules

2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester, serves as a versatile building block in the Suzuki coupling reaction for the total synthesis of complex molecules. Its utility in creating diverse compound libraries through microwave-assisted one-pot cyclization/Suzuki coupling approaches highlights its significant role in streamlining synthetic routes (Dimauro & Kennedy, 2007).

Advancements in Polymer Chemistry

Research into the intramolecular hydroarylation of unactivated ketones with aryl pinacolboronic esters, facilitated by rhodium complexes, complements traditional nucleophile-based approaches for enantioselective synthesis. This method has been applied to create indanols bearing tertiary alcohol groups, expanding the toolkit for constructing chiral molecules (Gallego & Sarpong, 2012).

Metal- and Additive-Free Synthesis

The development of metal- and additive-free methods for converting haloarenes directly to boronic acids and esters addresses the need for materials with low levels of transition metal contamination in various applications, including drug discovery and catalysis. This photoinduced borylation method simplifies the synthesis process, avoiding the use of toxic metal catalysts (Mfuh et al., 2017).

Novel Polymerization Techniques

The use of isopropenyl boronic acid pinacol ester (IPBpin) as a comonomer in radical polymerization demonstrates the potential of boron-containing monomers in synthesizing conventionally inaccessible copolymers. This approach allows for the exploration of new polymer structures by enabling the replacement of the boron pendant, showcasing the monomer's versatility and the innovative possibilities in polymer chemistry (Makino et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-ethoxy-3-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BNO4/c1-8-20-15-14(21-11-12(2)3)9-13(10-19-15)18-22-16(4,5)17(6,7)23-18/h9-10,12H,8,11H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJYNOLIKGMSQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2439742.png)

![3-Tert-butyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2439743.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2439750.png)

![(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2439751.png)

![1-benzyl-N~5~-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2439752.png)

![1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid](/img/structure/B2439753.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2439755.png)

![(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2439763.png)